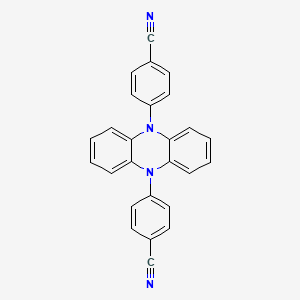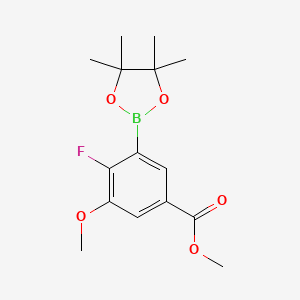
4,4'-(Phenazine-5,10-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) is an organic compound with the molecular formula C26H16N4 and a molecular weight of 384.43 g/mol It is known for its unique structure, which includes a phenazine core linked to two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) typically involves the reaction of phenazine derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) can undergo various chemical reactions, including:
Oxidation: The phenazine core can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form different reduced states of the phenazine core.
Substitution: The benzonitrile groups can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenazine core can lead to the formation of phenazine-5,10-dioxide derivatives, while reduction can yield phenazine-5,10-dihydro derivatives .
Scientific Research Applications
4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) involves its ability to participate in electron transfer processes. The phenazine core can act as an electron donor or acceptor, facilitating redox reactions. This property is particularly useful in organic electronics, where the compound can be used to transport charge carriers .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Phenazine-5,10-diyl)dibenzonitrile: Similar structure but different substitution pattern, leading to different electronic properties.
4,4’-(Phenazine-5,10-diyl)bis([1,1’-biphenyl]-4-carbonitrile): Contains additional biphenyl groups, affecting its photophysical properties.
Uniqueness
4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) is unique due to its specific substitution pattern, which provides distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics.
Properties
IUPAC Name |
4-[10-(4-cyanophenyl)phenazin-5-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4/c27-17-19-9-13-21(14-10-19)29-23-5-1-2-6-24(23)30(26-8-4-3-7-25(26)29)22-15-11-20(18-28)12-16-22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKRDLSZRRJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8248935.png)



![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B8248955.png)






![10,16-dibromo-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8249007.png)
